2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
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Overview
Description
2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound characterized by its unique structure, which includes fluorobenzyl and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and sulfonation. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione
- 5-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione
- 2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5-(3-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Uniqueness
Compared to similar compounds, 2-[(2-fluorobenzyl)sulfanyl]-5-(3-fluorophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is unique due to its specific fluorobenzyl and fluorophenyl groups, which may confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C24H19F2N3O2S |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
5-(3-fluorophenyl)-2-[(2-fluorophenyl)methylsulfanyl]-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |
InChI |
InChI=1S/C24H19F2N3O2S/c25-15-7-3-6-13(11-15)19-20-17(9-4-10-18(20)30)27-22-21(19)23(31)29-24(28-22)32-12-14-5-1-2-8-16(14)26/h1-3,5-8,11,19H,4,9-10,12H2,(H2,27,28,29,31) |
InChI Key |
ZONBZZLFZVVKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC(=CC=C5)F)C(=O)C1 |
Origin of Product |
United States |
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